Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as iron(III) chloride or polyvinyl pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Nitro or hydroxyl derivatives.
Reduction Products: Amino derivatives with different oxidation states.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridyl and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromo and pyridyl substitutions, making it less versatile in certain reactions.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents, used in pesticide synthesis.
Uniqueness: Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromo and pyridyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H11BrN4O2 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-pyridin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-4-3-5-14-6-7/h3-6H,2,13H2,1H3 |
InChI Key |
JWVFKDPGJBEPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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